

Sipatrigine (BW619C89): A Technical Guide to its Chemical Structure, Synthesis, and Neuroprotective Mechanism

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Compound of Interest

Compound Name: Sipatrigine

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Abstract

Sipatrigine (BW619C89) is a neuroprotective agent that has been investigated for its potential in treating acute stroke. As a derivative of lamotrigine, it exhibits a unique pharmacological profile, primarily acting as a use-dependent blocker of voltage-gated sodium and calcium channels. This activity attenuates the ischemia-induced release of the excitatory neurotransmitter glutamate, a key event in the pathophysiology of neuronal damage following a stroke. This technical guide provides a comprehensive overview of the chemical structure of **Sipatrigine**, a proposed synthetic route, a summary of its key pharmacological data, detailed experimental protocols from pivotal studies, and a visual representation of its mechanism of action.

Chemical Structure and Properties

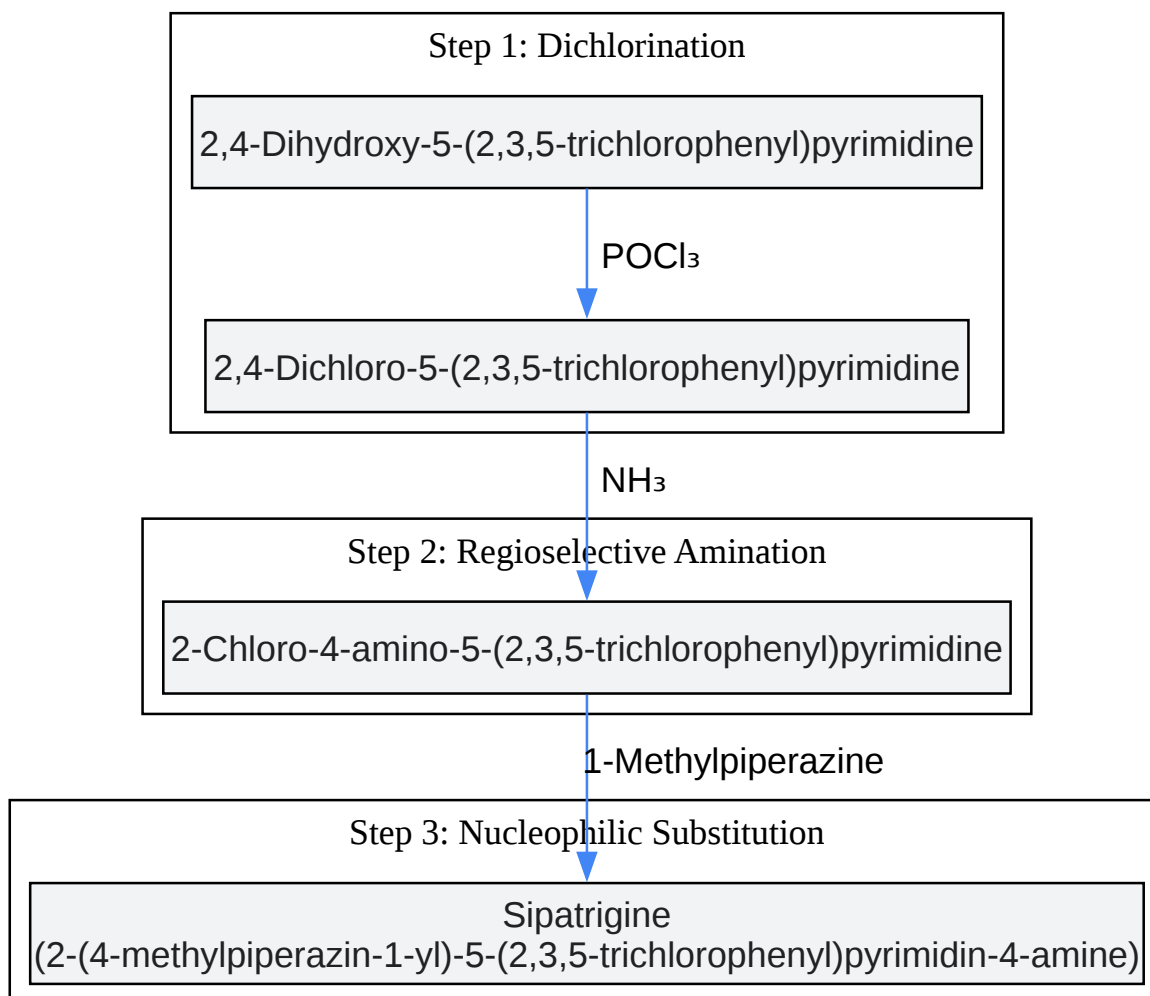
Sipatrigine, chemically known as 2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine, is a substituted pyrimidine. Its molecular structure is characterized by a central pyrimidin-4-amine core, substituted at the 2-position with a 4-methylpiperazin-1-yl group and at the 5-position with a 2,3,5-trichlorophenyl group.

Table 1: Physicochemical Properties of **Sipatrigine**

Property	Value
IUPAC Name	2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine
Synonyms	BW619C89, 619C89
Molecular Formula	C ₁₅ H ₁₆ Cl ₃ N ₅
Molecular Weight	372.68 g/mol
CAS Number	130800-90-7
Appearance	Crystalline solid
Solubility	Soluble in DMSO (~10 mM) and ethanol (~25 mM)[1][2]
SMILES	<chem>CN1CCN(CC1)c2nc(N)cc(n2)c3cc(c(cc3Cl)Cl)Cl</chem>

Proposed Synthesis of Sipatrigine

While a detailed, step-by-step synthesis of **Sipatrigine** is not readily available in the public domain, a plausible synthetic route can be proposed based on established pyrimidine chemistry. The synthesis likely involves a convergent approach, starting with the preparation of a key dichloropyrimidine intermediate followed by sequential nucleophilic aromatic substitution reactions.



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Proposed Synthesis of **Sipatrigine**.

Step 1: Dichlorination of 2,4-Dihydroxy-5-(2,3,5-trichlorophenyl)pyrimidine. The synthesis would likely commence with the chlorination of a 5-aryl-2,4-dihydroxypyrimidine derivative. Treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) would convert the hydroxyl groups to chlorides, yielding the key intermediate, 2,4-dichloro-5-(2,3,5-trichlorophenyl)pyrimidine.

Step 2: Regioselective Amination. The next step would involve a regioselective nucleophilic aromatic substitution. The C4 position of 2,4-dichloropyrimidines is generally more reactive towards nucleophiles than the C2 position. Therefore, treatment with ammonia (NH₃) would

selectively displace the chlorine at the C4 position to afford 2-chloro-4-amino-5-(2,3,5-trichlorophenyl)pyrimidine.

Step 3: Nucleophilic Substitution with 1-Methylpiperazine. The final step would be the introduction of the 4-methylpiperazine moiety. Reaction of the 2-chloro-4-aminopyrimidine intermediate with 1-methylpiperazine would result in the displacement of the remaining chlorine atom at the C2 position, yielding the final product, **Sipatrigine**.

Pharmacological Data

Sipatrigine's neuroprotective effects are attributed to its ability to modulate neuronal excitability. The following tables summarize key in vitro and in vivo pharmacological data.

Table 2: In Vitro Activity of **Sipatrigine**

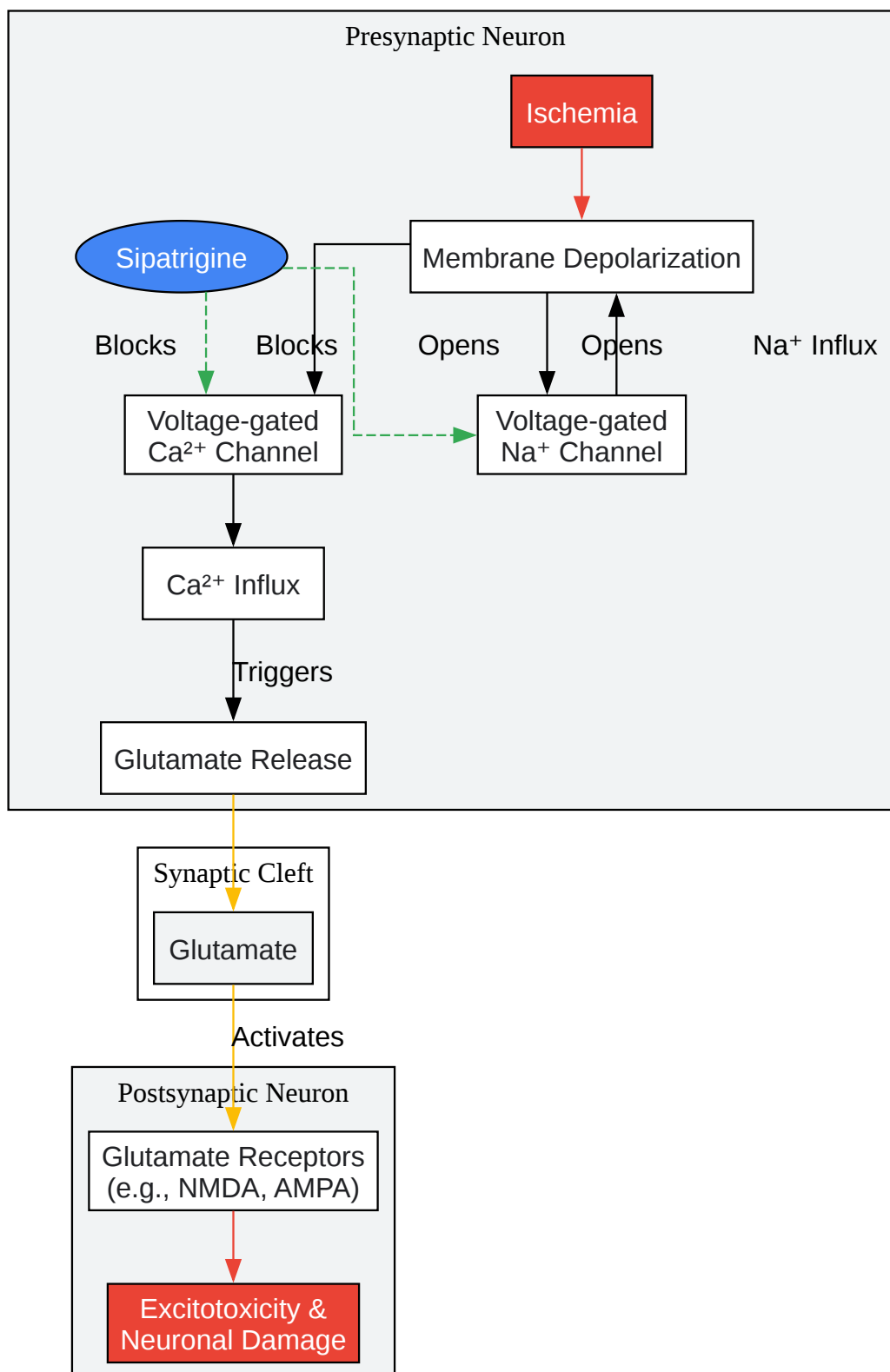
Assay	Preparation	Effect	Potency	Reference
Glutamate Release	Rat cerebral cortex slices (veratrine-evoked)	Inhibition	IC ₅₀ ≈ 5 μM	[3]
Aspartate Release	Rat cerebral cortex slices (veratrine-evoked)	Inhibition	IC ₅₀ ≈ 5 μM	[3]
Neuronal Firing	Rat corticostriatal slices	Reduction	EC ₅₀ = 4.5 μM	[3]
EPSP Amplitude	Rat corticostriatal slices	Reduction	EC ₅₀ = 2 μM	[3]
Voltage-gated Na ⁺ Channels	Isolated striatal neurons	Inhibition	EC ₅₀ = 7 μM (Vh = -65 mV)	[4]
Voltage-gated Ca ²⁺ Channels	Isolated striatal neurons	Inhibition	-	[5]

Table 3: Pharmacokinetic Parameters of **Sipatrigine** in Acute Stroke Patients

Parameter	Value (Mean ± SD or Range)
**Terminal Half-life ($t_{1/2}$) **	28 hours (95% CI: 23–33 h)[6]
Clearance (CL)	0.66 L/h/kg (95% CI: 0.55–0.76 L/h/kg)[6]
Volume of Distribution (Vd)	19.6 L/kg (95% CI: 17.0–22.3 L/kg)[6]
Time to Max. Plasma Conc. (T_{max})	Median of 1 hour[6]

Mechanism of Action: Inhibition of Glutamate Release

The primary mechanism of action of **Sipatrigine** is the inhibition of ischemia-induced glutamate release, which it achieves by blocking voltage-gated sodium (Na^+) and calcium (Ca^{2+}) channels on presynaptic neurons.



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Mechanism of Action of **Sipatrigine**.

During a stroke, the lack of oxygen and glucose leads to a disruption of cellular energy metabolism and depolarization of the neuronal membrane. This depolarization causes the opening of voltage-gated Na^+ channels, leading to a further influx of Na^+ and sustained depolarization. This, in turn, triggers the opening of voltage-gated Ca^{2+} channels. The resulting influx of Ca^{2+} into the presynaptic terminal is the primary trigger for the excessive release of glutamate into the synaptic cleft. Glutamate then over-activates postsynaptic receptors (such as NMDA and AMPA receptors), leading to an uncontrolled influx of ions, excitotoxicity, and ultimately neuronal cell death. **Sipatrigine**, by blocking both Na^+ and Ca^{2+} channels, interrupts this cascade, thereby reducing glutamate release and mitigating the downstream neurotoxic effects.^[5]

Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of **Sipatrigine**.

In Vitro Glutamate Release Assay

Objective: To determine the effect of **Sipatrigine** on the release of endogenous glutamate and aspartate from rat cerebral cortex slices.

Methodology:

- Male Sprague-Dawley rats (200-250 g) are sacrificed and the cerebral cortices are rapidly dissected and sliced (350 μm thickness) using a McIlwain tissue chopper.
- Slices are pre-incubated in oxygenated Krebs-Ringer bicarbonate buffer at 37°C for 30 minutes.
- Individual slices are transferred to superfusion chambers and superfused with buffer at a rate of 0.5 mL/min.
- After a 60-minute washout period, the superfusate is collected in 5-minute fractions.
- To evoke neurotransmitter release, the slices are exposed to buffer containing veratrine (a Na^+ channel activator) or a high concentration of potassium (K^+) for a 5-minute period.

- **Sipatrigine** or vehicle is included in the superfusion medium starting 20 minutes before the stimulation period.
- The collected fractions are analyzed for glutamate and aspartate content using high-performance liquid chromatography (HPLC) with fluorescence detection.
- The amount of neurotransmitter released is calculated as the total amount in the fractions collected during and after stimulation, minus the basal release.

Electrophysiological Recordings in Rat Corticostriatal Slices

Objective: To assess the effect of **Sipatrigine** on neuronal excitability and synaptic transmission.

Methodology:

- Wistar rats (15-20 days old) are anesthetized and decapitated. The brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
- Coronal corticostriatal slices (200-300 μm thick) are prepared using a vibratome.
- Slices are incubated in oxygenated aCSF at room temperature for at least 1 hour before recording.
- For intracellular recordings, slices are transferred to a recording chamber and continuously perfused with aCSF at 35-37°C.
- Striatal spiny neurons are impaled with glass microelectrodes filled with 2 M KCl.
- To study neuronal firing, depolarizing current pulses of varying amplitudes and durations are injected through the recording electrode, and the number of action potentials is counted.
- To study synaptic transmission, excitatory postsynaptic potentials (EPSPs) are evoked by electrical stimulation of the corticostriatal pathway using a bipolar stimulating electrode placed in the white matter.

- **Sipatrigine** is bath-applied at known concentrations, and its effects on firing frequency and EPSP amplitude are recorded and analyzed.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To evaluate the neuroprotective efficacy of **Sipatrigine** in a model of focal cerebral ischemia.

Methodology:

- Male Fischer 344 rats (250-300 g) are anesthetized with isoflurane.
- A midline cervical incision is made, and the right common carotid artery is exposed.
- The external carotid artery is ligated and transected. A 4-0 monofilament nylon suture with a rounded tip is introduced into the internal carotid artery and advanced until it blocks the origin of the middle cerebral artery.
- The suture is left in place for a predetermined period (e.g., 2 hours for transient ischemia) or permanently.
- **Sipatrigine** or vehicle is administered intravenously at a specific time point relative to the onset of occlusion (e.g., 5 minutes post-occlusion).
- After a set survival period (e.g., 24 hours), the animals are euthanized, and their brains are removed.
- The brains are sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.
- The infarct volume is quantified using image analysis software, and the values are corrected for brain edema.

Conclusion

Sipatrigine (BW619C89) is a potent neuroprotective agent with a well-defined mechanism of action centered on the inhibition of voltage-gated sodium and calcium channels, leading to a reduction in excitotoxic glutamate release. While clinical development has faced challenges,

the compound remains a valuable tool for research into the mechanisms of ischemic neuronal injury and the development of novel neuroprotective strategies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in this class of compounds.

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